6-BOC-AMINO-1H-INDOLE
Overview
Description
6-BOC-AMINO-1H-INDOLE: is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 1H-indol-6-ylcarbamate typically begins with indole or its derivatives.
Reaction with Isocyanates: One common method involves the reaction of indole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction. Solvents such as dichloromethane or tetrahydrofuran are often employed to dissolve the reactants and control the reaction temperature.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where precise control over temperature, pressure, and reaction time is maintained.
Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography to obtain high-purity tert-butyl 1H-indol-6-ylcarbamate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-BOC-AMINO-1H-INDOLE can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups. Halogenation and nitration are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 6-BOC-AMINO-1H-INDOLE is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 6-BOC-AMINO-1H-INDOLE can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Tert-butyl 1H-indol-3-ylcarbamate: Similar in structure but differs in the position of the carbamate group.
Tert-butyl 1H-indol-5-ylcarbamate: Another positional isomer with the carbamate group at the 5-position.
Uniqueness:
Reactivity: 6-BOC-AMINO-1H-INDOLE exhibits unique reactivity due to the position of the carbamate group, making it suitable for specific synthetic applications.
Biological Activity: The compound’s biological activity can differ significantly from its isomers, making it valuable in drug development and other applications.
Properties
IUPAC Name |
tert-butyl N-(1H-indol-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDFTRSGEMTSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654176 | |
Record name | tert-Butyl 1H-indol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-73-4 | |
Record name | tert-Butyl 1H-indol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1H-indol-6-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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